molecular formula C7H9BrClN3 B2606511 1-(4-Bromophenyl)guanidine hydrochloride CAS No. 1190962-80-1

1-(4-Bromophenyl)guanidine hydrochloride

Cat. No.: B2606511
CAS No.: 1190962-80-1
M. Wt: 250.52
InChI Key: RGGHRZHIMGUAOG-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)guanidine hydrochloride is a guanidinium derivative featuring a bromine-substituted phenyl group at the para position. Guanidine derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and protein-denaturing properties . This compound is synthesized via nucleophilic substitution or condensation reactions, often involving bromophenylamine or bromobenzyl intermediates . Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name

2-(4-bromophenyl)guanidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN3.ClH/c8-5-1-3-6(4-2-5)11-7(9)10;/h1-4H,(H4,9,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGGHRZHIMGUAOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C(N)N)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Bromophenyl)guanidine hydrochloride typically involves the reaction of 4-bromoaniline with cyanamide under acidic conditions to form the guanidine derivative. This reaction is followed by the addition of hydrochloric acid to yield the hydrochloride salt. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .

Industrial production methods for guanidines, including this compound, often involve transition-metal-catalyzed reactions. These methods are advantageous due to their efficiency and scalability. Catalytic guanylation reactions of amines with carbodiimides and tandem catalytic guanylation/cyclization reactions are commonly employed .

Chemical Reactions Analysis

1-(4-Bromophenyl)guanidine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the bromophenyl group.

    Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bromophenylguanidine oxides, while substitution reactions can produce a variety of substituted guanidine derivatives .

Scientific Research Applications

1-(4-Bromophenyl)guanidine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of guanidine derivatives.

    Biology: The compound’s selective agonist activity for the α2A-Adrenergic Receptor makes it useful in studying receptor functions and signaling pathways.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the context of cardiovascular and neurological disorders.

    Industry: It is employed in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)guanidine hydrochloride involves its interaction with the α2A-Adrenergic Receptor. Upon binding to this receptor, the compound activates intracellular signaling pathways that modulate various physiological responses. The molecular targets include G-protein-coupled receptors, which play a crucial role in the regulation of neurotransmitter release and vascular tone.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Bromine (higher atomic weight) may enhance lipophilicity compared to chlorine, affecting membrane permeability in antimicrobial applications .
  • Purity : 4-Chlorophenyl derivatives synthesized via Method A () achieve >99% purity, suggesting optimized reaction conditions.

Research Implications

  • Synthetic Optimization : Methods achieving >99% purity (e.g., Method A in ) should be adapted for bromophenyl derivatives to enhance yield and reproducibility.
  • Biological Screening : The 4-bromophenyl variant warrants testing against chlorophenyl analogs to evaluate substituent effects on antimicrobial potency and protein interaction.
  • Safety Profiling : Comparative toxicity studies between bromo- and chloro-substituted guanidines are needed to assess environmental and pharmacological risks.

Biological Activity

1-(4-Bromophenyl)guanidine hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

  • Molecular Formula : C7H8BrN3
  • Molecular Weight : 214.06 g/mol
  • CAS Number : 1190962-80-1

The compound features a bromophenyl group attached to a guanidine moiety, which is significant for its bioactivity.

Biological Activity Overview

This compound has been primarily studied for its effects against protozoa, particularly those from the Leishmania genus. It exhibits potent leishmanicidal activity, specifically against Leishmania amazonensis, inhibiting its growth effectively.

While the precise mechanism of action remains under investigation, preliminary studies suggest that the compound interacts with α2A-adrenergic receptors. This interaction indicates potential implications in neuropharmacology, possibly influencing various signaling pathways related to neurotransmission and cell proliferation .

Comparative Biological Activity

To better understand the uniqueness of this compound, it is useful to compare it with other similar compounds:

Compound NameMolecular FormulaBiological ActivityUnique Features
1-(4-Bromophenyl)guanidine C7H8BrN3Antileishmanial activityStrong interaction with α2A-adrenergic receptors
Guanidine CH5N5Broad biological activitySimple structure without aromatic substitution
N,N-Dimethylguanidine C5H12N4Neuroprotective propertiesContains two methyl groups on nitrogen
4-Bromoaniline C6H6BrNPrecursor for various synthesesLacks guanidine moiety

This comparison highlights the specific leishmanicidal activity and adrenergic receptor modulation capabilities of this compound, distinguishing it from other related compounds.

Antileishmanial Activity

Research has shown that this compound effectively inhibits the growth of Leishmania amazonensis. In vitro studies demonstrated a significant reduction in parasite viability at various concentrations, indicating its potential as a therapeutic agent against leishmaniasis.

Neuropharmacological Implications

The interaction with α2A-adrenergic receptors suggests that this compound may influence neurotransmitter release and neuronal signaling pathways. This aspect has been explored in studies focusing on neurodegenerative diseases and mood disorders, where modulation of adrenergic receptors could provide therapeutic benefits .

Future Directions in Research

Despite promising findings, further research is needed to elucidate the comprehensive mechanisms underlying the biological activities of this compound. Future studies should focus on:

  • Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with various biological targets.
  • In Vivo Studies : Evaluating the efficacy and safety profile in animal models to assess therapeutic potential.
  • Exploration of Additional Biological Activities : Investigating other possible applications in cancer therapy or as an antimicrobial agent.

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